Mechlorethamine hydrochloride

Catalog No.
S534867
CAS No.
55-86-7
M.F
C5H11Cl2N.ClH
C5H12Cl3N
M. Wt
192.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mechlorethamine hydrochloride

CAS Number

55-86-7

Product Name

Mechlorethamine hydrochloride

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-methylethanamine;hydrochloride

Molecular Formula

C5H11Cl2N.ClH
C5H12Cl3N

Molecular Weight

192.5 g/mol

InChI

InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H

InChI Key

QZIQJVCYUQZDIR-UHFFFAOYSA-N

SMILES

CN(CCCl)CCCl.Cl

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Soluble in ethanol
Soluble in water at 1 g/100 ml

Synonyms

Bis(2-chloroethyl)methylamine, Caryolysine, Chlorethazine, Chlormethine, Cloramin, Embichin, Hydrochloride N-Oxide, Mechlorethamine, Hydrochloride, Mechlorethamine, Mechlorethamine, Mechlorethamine Hydrochloride, Mechlorethamine Hydrochloride N Oxide, Mechlorethamine Hydrochloride N-Oxide, Mechlorethamine N Oxide, Mechlorethamine N-Oxide, Mechlorethamine Oxide, Methylchlorethamine, Mitomen, Mustargen, Mustine, N-Oxide, Mechlorethamine Hydrochloride, N-Oxide, Nitrogen Mustard, Nitrogen Mustard, Nitrogen Mustard N Oxide, Nitrogen Mustard N-Oxide, Nitrogranulogen, Nitromin, NSC 10107, NSC 762, NSC-10107, NSC-762, NSC10107, NSC762

Canonical SMILES

CN(CCCl)CCCl.Cl

History and Significance:

  • Mechlorethamine hydrochloride (MCHT), also known as nitrogen mustard, is the first chemotherapeutic agent used in clinical practice. Source: National Cancer Institute
  • Initially developed as a chemical weapon during World War II, its discovery led to the birth of modern cancer chemotherapy. Source: DrugBank:

Mechanism of Action:

  • MCHT belongs to a class of drugs called alkylating agents. Source: PubChem:
  • It works by damaging DNA, preventing cancer cells from dividing and growing. Source: American Cancer Society

Current Research Applications:

  • Mycosis fungoides: MCHT is primarily used topically as a gel to treat early-stage mycosis fungoides, a type of cutaneous T-cell lymphoma. Source: National Cancer Institute
  • Combination therapy: Research explores combining MCHT with other therapies (e.g., phototherapy, immunotherapy) for advanced-stage mycosis fungoides and other cancers. Source: PubMed Central:
  • Drug development: Researchers investigate MCHT derivatives with improved efficacy and reduced side effects for various cancer types. Source: National Library of Medicine:
  • Preclinical studies: MCHT is used in preclinical models to understand cancer cell biology and develop new therapeutic strategies. Source: ScienceDirect

Limitations and Challenges:

  • MCHT is a potent drug with severe side effects, including skin irritation, bone marrow suppression, and nausea.
  • Developing safer and more targeted delivery systems for MCHT remains an active research area. Source: International Journal of Pharmaceutics

Conclusion:

  • MCHT plays a significant role in the history and development of cancer chemotherapy.
  • Its current applications primarily focus on mycosis fungoides treatment, but research explores its potential in other cancers and drug development.
  • Overcoming its limitations through improved formulations and targeted delivery is crucial for expanding its future impact.

Mechlorethamine hydrochloride, also known as chlormethine, is a potent alkylating agent classified under nitrogen mustards. It was originally developed from mustard gas and has significant historical relevance as both a chemical warfare agent and an antineoplastic drug. As an antineoplastic agent, mechlorethamine is primarily used in the treatment of various malignancies, including Hodgkin's disease, non-Hodgkin lymphoma, and certain types of leukemia. It works by disrupting DNA function, leading to cell death and inhibiting cancer cell proliferation .

The chemical formula for mechlorethamine hydrochloride is C₅H₁₂Cl₃N, with a molecular weight of approximately 192.51 g/mol . The compound is highly reactive and classified as a vesicant, causing severe irritation to mucous membranes upon contact .

Mechlorethamine's cytotoxic effect stems from its alkylating properties. The chloride groups react with nucleophilic sites in DNA, primarily guanine bases, forming cross-links between DNA strands. This disrupts DNA replication and cell division, leading to cell death in rapidly dividing cancer cells [].

Physical and Chemical Properties

  • Melting point: 114-116 °C []
  • Boiling point: Decomposes []
  • Solubility: Highly soluble in water []
  • Stability: Light and moisture sensitive []

Mechlorethamine hydrochloride is a highly toxic compound. Exposure can cause severe blistering, vomiting, bone marrow suppression, and even death []. It is classified as a Schedule 1 substance by the Chemical Weapons Convention due to its potential for use as a chemical weapon [].

Important Considerations

  • Due to its hazardous nature, mechlorethamine hydrochloride should only be handled by trained professionals in controlled settings.
  • Stringent safety protocols are essential to minimize exposure risks.
  • Alternative chemotherapeutic options with less severe side effects are often preferred when available.

Mechlorethamine functions primarily through its ability to alkylate DNA. The mechanism involves the formation of covalent bonds with DNA bases, particularly guanine. This results in cross-linking of DNA strands, which prevents replication and transcription processes essential for cell division . The specific reactions include:

  • Formation of DNA Cross-links: Mechlorethamine reacts with the N7 position of guanine residues in DNA, leading to interstrand cross-links that inhibit the separation of DNA strands during replication .
  • Alkylation: The drug can also alkylate other nucleophilic sites in the cell, contributing to its cytotoxic effects .

The synthesis of mechlorethamine hydrochloride typically involves the reaction of nitrogen mustard with chloroethyl methyl sulfide or similar compounds. A common synthetic route includes:

  • Formation of Nitrogen Mustard: Reacting methylamine with bis(2-chloroethyl) sulfide.
  • Hydrochloride Salt Formation: The resultant nitrogen mustard is then treated with hydrochloric acid to yield mechlorethamine hydrochloride.

This synthetic pathway ensures the production of a stable form suitable for pharmaceutical use while retaining its biological activity .

Mechlorethamine hydrochloride has several clinical applications:

  • Antineoplastic Therapy: Used in treating Hodgkin's lymphoma, non-Hodgkin lymphoma, chronic lymphocytic leukemia, and other hematological malignancies.
  • Topical Treatment: Formulated as a gel (Valchlor) for localized treatment of mycosis fungoides-type cutaneous T-cell lymphoma .
  • Research

Mechlorethamine interacts with various drugs and biological systems. Notable interactions include:

  • Cytotoxicity Synergy: Often used in combination with other chemotherapeutic agents such as anthracyclines or vinca alkaloids to enhance antitumor efficacy.
  • Adverse Drug Reactions: Increased risk of myelosuppression when administered with other myelosuppressive agents; careful monitoring is required during combination therapies .
  • Chemical Stability: Mechlorethamine's stability can be compromised when mixed with certain solvents or drugs, necessitating careful formulation practices in clinical settings .

Mechlorethamine hydrochloride belongs to a class of compounds known as nitrogen mustards. Other similar compounds include:

Compound NameStructurePrimary UseUnique Features
CyclophosphamideC₷H₁₄Cl₂N₃O₄PAntineoplasticRequires metabolic activation
IfosfamideC₁₃H₁₁Cl₂N₂O₂AntineoplasticLess toxic than mechlorethamine
ChlorambucilC₁₂H₁₄Cl₂N₂OAntileukemicOral administration available
BendamustineC₁₃H₁₄Cl₂N₂OAntineoplasticDual action as an alkylating agent

Uniqueness of Mechlorethamine Hydrochloride

Mechlorethamine hydrochloride is unique due to its historical significance as the first alkylating agent used in chemotherapy and its dual role as a chemical warfare agent. Its rapid action and effectiveness against lymphoid malignancies set it apart from newer agents that may require metabolic activation or have more complex mechanisms of action.

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Nitrogen mustard hydrochloride appears as white to off-white crystals or powder with a fishy odor. Initial pH (2% aqueous solution) 3.0-4.0. (NTP, 1992)

Color/Form

Hygroscopic leaflets from acetone or chloroform
White hygroscopic crystals
White, crystalline, hygroscopic powde

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

191.003532 g/mol

Monoisotopic Mass

191.003532 g/mol

Heavy Atom Count

9

LogP

log Kow = -1.24 /Estimated/

Appearance

Solid powder

Melting Point

226 to 232 °F (NTP, 1992)
109-111 °C

UNII

L0MR697HHI

Related CAS

51-75-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H310 (97.44%): Fatal if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (97.44%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H340 (97.44%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (97.44%): May cause cancer [Danger Carcinogenicity];
H360 (97.44%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

Drug: Stanfordv
Drugs in the STANFORD V combination: Mechlorethamine Hydrochloride ; Doxorubicin Hydrochloride ; Vinblastine Sulfate ; Vincristine Sulfate ; Bleomycin ; Etoposide Phosphate ; Prednisone
STANFORD V is used to treat: Hodgkin lymphoma.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Therapeutic Uses

Alkylating Agents; Antineoplastic Agents, Alkylating;
Antineoplastic
VET: Antineoplastic
MEDICATION (VET): ... MECHLORETHAMINE HYDROCHLORIDE IS REPORTED TO BE USED FOR TREATMENT OF LYMPHOSARCOMA & OF MAST CELL SARCOMA IN DOGS & OF FOWL LEUKOSIS ... /MECHLORETHAMINE HYDROCHLORIDE/
For more Therapeutic Uses (Complete) data for MECHLORETHAMINE HYDROCHLORIDE (11 total), please visit the HSDB record page.

Pharmacology

Mechlorethamine Hydrochloride is the hydrochloride salt of mechlorethamine, a nitrogen mustard and an analogue of sulfur mustard, with antineoplastic and immunosuppressive activities. Mechlorethamine is metabolized to an unstable, highly reactive ethyleniminium intermediate that alkylates DNA, particularly the 7 nitrogen of guanine residues, resulting in DNA base pair mismatching, DNA interstrand crosslinking, the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis. This agent also exhibits lympholytic properties.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Mechanism of Action

Mechlorethamine, as an alkylating agent, interferes with DNA replication and transcription of RNA and ultimately results in the disruption of nucleic acid function. Mechlorethamine also possesses weak immunosuppressive activity.
Mechlorethamine, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function.

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

55-86-7

Absorption Distribution and Excretion

Following IV injection, the drug undergoes rapid chemical transformation and unchanged mechlorethamine is undetectable in the blood within a few minutes. Less than 0.01% of an IV dose is excreted unchanged in the urine.
Mice given 35 mg/kg body wt mechlorethamine hydrochloride iv and examined by autoradiography had significant levels of compound in brain, spinal cord, lung and submaxillary glands.
Mechlorethamine is incompletely absorbed following intracavitary administration, probably because of rapid deactivation by body fluids.

Metabolism Metabolites

Following its in vivo admin, mechlorethamine or its hydrochloride is probably converted into ethyleneimmonium ion which reacts with guanine residues in /either the same or/ adjacent strands of DNA as well as with SH groups.

FDA Medication Guides

Valchlor
Mechlorethamine Hydrochloride
GEL;TOPICAL
HELSINN
05/01/2020

Drug Warnings

Adverse CNS effects which have occurred following IV administration of mechlorethamine include weakness, headache, drowsiness, vertigo, lightheadedness, convulsions, progressive muscle paralysis, paresthesia, cerebral degeneration, coma, and death. Serious neurotoxicity appears to be a problem only when high doses or intra-arterial and regional perfusion administration techniques are used. Immediate and delayed neurotoxicity, sometimes severe, has been reported in patients receiving higher than recommended doses of the drug in preparation for bone marrow transplantation; neurotoxicity appeared to increase with age and dose administered and occurred more frequently in patients who also received procarbazine or cyclophosphamide.
Adverse dermatologic effects of systemic mechlorethamine therapy occasionally include a maculopapular skin eruption which is apparently idiosyncratic. The maculopapular skin eruption does not necessarily recur with subsequent doses and is not a contraindication to future use of the drug. Erythema multiforme also has been reported. Hypersensitivity reactions, including anaphylaxis, have been reported in patients receiving IV mechlorethamine. ... Herpes zoster, which occurs commonly in patients with lymphoma, may be precipitated by treatment with mechlorethamine.
Major and dose-limiting adverse effects of mechlorethamine are nausea and vomiting, which occur in up to 90% of patients who receive the drug and are presumably due to CNS stimulation.Vomiting, which may be severe enough to precipitate vascular accidents in patients with hemorrhagic tendencies, occurs within 0.5-8 hours (usually 1-3 hours) after administration of mechlorethamine. Emesis generally subsides within 8 hours, but nausea may persist 24 hours or longer. ... Other GI effects of mechlorethamine include anorexia, diarrhea, severe hematemesis and dehydration secondary to vomiting, and rarely, peptic ulcers.
Mechlorethamine must be used with extreme caution in patients with leukopenia, thrombocytopenia, or anemia caused by infiltration of bone marrow with malignant cells. In these patients, a good response to mechlorethamine therapy with disappearance of tumor from the bone marrow may be associated with improved bone marrow function; however, in the absence of good response or in patients who have received previous treatment with antineoplastic agents, hematopoiesis may be further compromised, resulting in more severe leukopenia, thrombocytopenia, anemia, and possibly death. Patients with chronic lymphocytic leukemia appear to be especially sensitive to the hematopoietic effects of mechlorethamine and should receive the drug with extreme caution, if at all.
For more Drug Warnings (Complete) data for MECHLORETHAMINE HYDROCHLORIDE (17 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Hazard Classes and Categories -> Carcinogens, Teratogens

Methods of Manufacturing

Nitrogen mustard hydrochloride can be prepared by treating N-methyldiethanolamine with thionyl chloride.
After purification, base may then be converted conveniently to hydrochloride by dissolving it in suitable organic solvent and passing hydrochloride into solution.

Analytic Laboratory Methods

Free HN2 or its hydrochloride can be determined colorimetrically by reaction with 4-(4L-nitrobenzyl)pyridine. Determinations of HN2 have been made using paper and thin-layer chromatographic methods; a fluorometric method for its determination in biological materials, with a sensitivity of 0.02 g/mL, and titrimetric methods have also been described.
Analyte: mechlorethamine hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: mechlorethamine hydrochloride; matrix: chemical identification; procedure: visual reaction (free iodine color) with sodium thiosulfate and iodine
Analyte: mechlorethamine hydrochloride; matrix: chemical purity; procedure: titration with sodium thiosulfate and iodine
For more Analytic Laboratory Methods (Complete) data for MECHLORETHAMINE HYDROCHLORIDE (7 total), please visit the HSDB record page.

Interactions

Morphine and pethidine hydrochloride significantly potentiated mechlorethamine hydrochloride toxicity. The potentiation seems dose related. Morphine converted sublethal doses of mechlorethamine to maximal LD's.
In HT29 human colon carcinoma cells, amphotericin b (approx 120 ug/ml) increased uptake of mechlorethamine hydrochloride due to increases in vmax without change in km.
Mechlorethamine may raise the concentration of blood uric acid; dosage adjustment of antigout agents may be necessary to control hyperuricemia and gout; allopurinol may be preferred to prevent or reverse mechlorethamine-induced hyperuricemia because of risk of uric acid nephropathy with uricosuric antigout agents.
Leukopenic and/or thrombocytopenic effects of mechlorethamine may be increased with concurrent or recent therapy /with blood dyscrasia-causing medications/ if these medications cause the same effects; dosage adjustment of mechlorethamine, if necessary, should be based on blood counts.
For more Interactions (Complete) data for MECHLORETHAMINE HYDROCHLORIDE (8 total), please visit the HSDB record page.

Stability Shelf Life

Storage and shelf-life of unopened container: Two years when stored at 2-15 °C.
Dry crystals are stable at temperatures up to 40 °C.

Dates

Modify: 2023-09-13
1: Vonderheid EC, Ekbote SK, Kerrigan K, Kalmanson JD, Van Scott EJ, Rook AH,
Abrams JT. The prognostic significance of delayed hypersensitivity to
dinitrochlorobenzene and mechlorethamine hydrochloride in cutaneous T cell
lymphoma. J Invest Dermatol. 1998 Jun;110(6):946-50. PubMed PMID: 9620303.


2: Zhang Y, Trissel LA, Johansen JF, Kimball CL. Stability of mechlorethamine
hydrochloride 0.01% ointment in aquaphor base. Int J Pharm Compd. 1998
Jan-Feb;2(1):89-91. PubMed PMID: 23989487.


3: Cummings J, MacLellan A, Langdon SJ, Smyth JF. The long term stability of
mechlorethamine hydrochloride (nitrogen mustard) ointment measured by HPLC. J
Pharm Pharmacol. 1993 Jan;45(1):6-9. PubMed PMID: 8094449.


4: Turczan J, Lau-Cam C. Proton magnetic resonance (PMR) spectroscopic
determination of mechlorethamine hydrochloride for injection in commercial unit
doses. Pharmazie. 1986 Nov;41(11):775-6. PubMed PMID: 3562509.


5: Taylor JR, Halprin KM, Levine V, Aoyagi T. Mechlorethamine hydrochloride
solutions and ointment. Prolonged stability and biological activity. Arch
Dermatol. 1980 Jul;116(7):783-5. PubMed PMID: 7396542.


6: Leshaw S, Simon RS, Bear RL. Failure to induce tolerance to mechlorethamine
hydrochloride. Arch Dermatol. 1977 Oct;113(10):1406-8. PubMed PMID: 911169.


7: Clough JD. Acute systemic lupus erythematosus in IgA deficiency.
Mechlorethamine hydrochloride therapy. Cleve Clin Q. 1975 Winter;42(4):327-34.
PubMed PMID: 1082387.


8: Van Scott EJ. Complete regressions of mycosis fungoides with topical
mechlorethamine hydrochloride. JAMA. 1972 Nov 27;222(9):1172. PubMed PMID:
4678061.


9: Papp RH, Hawkins HB, Share NN, Wang SC. Emesis induced by the
intracerebroventricular administration of hydergine and mechlorethamine
hydrochloride. J Pharmacol Exp Ther. 1966 Nov;154(2):333-8. PubMed PMID: 4958820.


10: CAMPBELL WG Jr, BERRY SR. LESIONS IN SUBSYNOVIAL TISSUE. CHANGES IN RABBITS
AFTER INTRA-ARTICULAR INJECTIONS OF MECHLORETHAMINE HYDROCHLORIDE ALONE AND
TOGETHER WITH AN ADRENOCORTICAL STEROID. Arch Pathol. 1965 Jan;79:7-13. PubMed
PMID: 14226032.

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